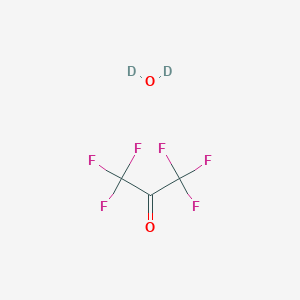

Deuteriertes Wasser; 1,1,1,3,3,3-Hexafluorpropan-2-on

Übersicht

Beschreibung

Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one is a useful research compound. Its molecular formula is C3D2F6O2 and its molecular weight is 186.05. The purity is usually 95%.

BenchChem offers high-quality Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Deuteriertes Wasser

Krebstherapie: Deuterium-armes Wasser (DDW) hat sich als vorteilhaft bei der Hemmung der Krebsentwicklung erwiesen. Es kann allein oder in Kombination mit Chemotherapie eingesetzt werden. Die inhibitorische Rolle von DDW in Tumoren erfolgt durch die Regulierung der reaktiven Sauerstoffspezies (ROS)-bezogenen Gene in den Signalwegen des Kelch-ähnlichen ECH-assoziierten Proteins 1 (Keap 1) und des nuklearen Erythroid-2-verwandten Faktors 2 (Nrf2) {svg_1}.

Antitumoreffekte: DDW spielt eine Rolle bei Antitumoreffekten. Die Verwendung von DDW in der klinischen Forschung bedeutet eine tägliche Einnahme von 25 bis 125 ppm Konzentration von Deuteriumatomen, die normales Wasser ersetzen, um eine deuteriumarme Umgebung im Körper zu erreichen {svg_2}.

Entwicklung des Fusionsprozesses: D₂O wird bei der Entwicklung des Fusionsprozesses eingesetzt. Diese Anwendung ist besonders relevant im Bereich der Kernenergie, wo Fusionsprozesse als potenzielle Quelle für saubere, nachhaltige Energie untersucht werden {svg_3}.

Neutronengenerierung: D₂O wird auch bei der Neutronengenerierung eingesetzt. Dies ist in verschiedenen Bereichen wichtig, darunter die Kernphysik und die Materialwissenschaften {svg_4}.

Verbesserungen der Pharmakokinetik: D₂O kann verwendet werden, um die Pharmakokinetik zu verbessern, das Studium der Absorption, Verteilung, Metabolisierung und Ausscheidung von Medikamenten im Körper {svg_5}.

Umweltstudien: Deuterium wird als Tracer in Umweltstudien, Wasser- und Abwasserkartierung und neuerdings bei der Überwachung der hydraulischen Fraktur eingesetzt {svg_6}.

1,1,1,3,3,3-Hexafluor-2-Propanol

Friedel-Crafts-Reaktionen: 1,1,1,3,3,3-Hexafluor-2-Propanol spielt aufgrund seiner Polarität und hohen Ionisierungsfähigkeit eine wichtige Rolle bei den Friedel-Crafts-Reaktionen. Es wurde für die Synthese von C3-Difluormethylcarbinol-haltigen Imidazo[1,2-a]pyridinen bei Raumtemperatur eingesetzt {svg_7} {svg_8}.

Herstellung von Hexafluoralkohol-funktionalisierten Methacrylatpolymeren: Diese Verbindung wird zur Herstellung von Hexafluoralkohol-funktionalisierten Methacrylatpolymeren für lithografische/Nanostrukturierungsmaterialien verwendet {svg_9}.

Probenvorbereitung für GCMS: 1,1,1,3,3,3-Hexafluor-2-Propanol findet Verwendung bei der Probenvorbereitung für die Gaschromatographie-Massenspektrometrie (GCMS), eine Methode, die die Merkmale der Gaschromatographie und der Massenspektrometrie kombiniert, um verschiedene Substanzen in einer Testprobe zu identifizieren {svg_10}.

Produktion von High-End-Chemikalien: Es wird auch zur Herstellung von High-End-Chemikalien wie fluorierten Tensiden, fluorierten Emulgatoren und fluorierten Medikamenten eingesetzt {svg_11}.

Wirkmechanismus

Target of Action

Deuterated Water: Deuterated water, also known as heavy water, is a form of water where the hydrogen atoms are replaced by deuterium . The primary targets of deuterated water are the metabolic processes within the body . Deuterium, being a stable isotope of hydrogen, can replace hydrogen in many biochemical reactions, thereby affecting the metabolic stability of drugs .

1,1,1,3,3,3-Hexafluoropropan-2-one: 1,1,1,3,3,3-Hexafluoropropan-2-one is a highly polar solvent . It primarily targets chemical reactions, facilitating Friedel–Crafts-type reactions . It also enhances the efficiency of certain catalyzed reactions .

Mode of Action

Deuterated Water: Deuterated water interacts with its targets by replacing the hydrogen atoms in the metabolic reactions . This replacement leads to amplified bond strength, which in turn increases the biological half-life and thus metabolic stability of the drug .

1,1,1,3,3,3-Hexafluoropropan-2-one: 1,1,1,3,3,3-Hexafluoropropan-2-one interacts with its targets by facilitating reactions that would otherwise require a Lewis acid catalyst . It also enhances the efficiency of certain catalyzed reactions .

Biochemical Pathways

Deuterated Water: Deuterated water affects various biochemical pathways. It can result in metabolic shunting, leading to decreased exposure of critical organs to unwanted and toxic metabolites or increased exposure to desired active metabolites .

1,1,1,3,3,3-Hexafluoropropan-2-one: It is known to facilitate friedel–crafts-type reactions .

Pharmacokinetics

Deuterated Water: Deuterated water can demonstrate better pharmacokinetic or toxicological properties due to stronger deuterium–carbon bonds by altering their metabolism . This results in the increased drug half-life without affecting protein-binding interactions of the drug .

1,1,1,3,3,3-Hexafluoropropan-2-one:Result of Action

Deuterated Water: The molecular and cellular effects of deuterated water’s action include changes in fundamental processes such as cell division or energy metabolism . It can also lead to a decrease in the growth rate of mammalian cell lines .

1,1,1,3,3,3-Hexafluoropropan-2-one:Action Environment

Deuterated Water: Environmental factors can influence the action, efficacy, and stability of deuterated water. For example, the presence of heavy water in the environment can make growth a challenging task for some organisms .

Eigenschaften

IUPAC Name |

deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBNOKIGWWEWCN-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584208 | |

| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72301-81-6 | |

| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72301-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

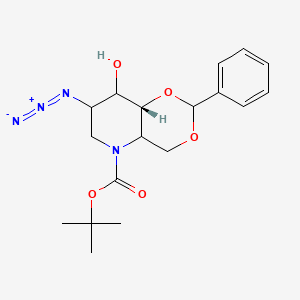

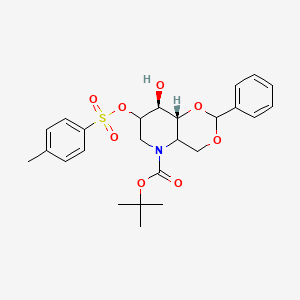

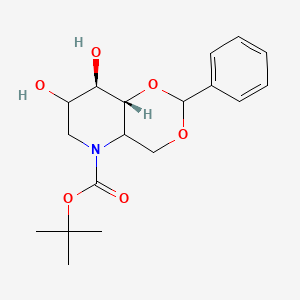

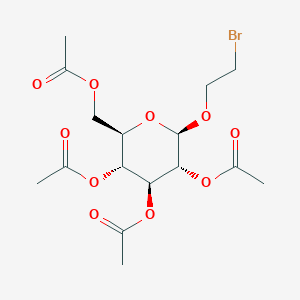

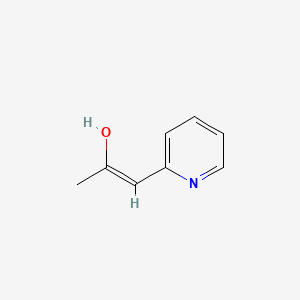

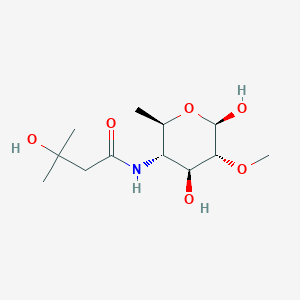

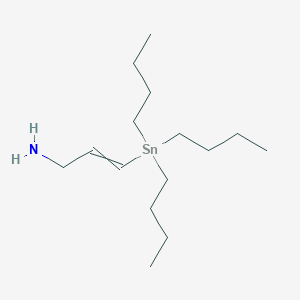

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)